Cas no 5470-06-4 (4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)

4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide structure
5470-06-4 structure
Product name:4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
CAS No:5470-06-4
MF:C10H10N2O4S
MW:254.262401103973
CID:371251
PubChem ID:79611

4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
    • PB 22
    • PB-22
    • 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide
    • AC1L2XRI
    • Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
    • BRN 0262526
    • EINECS 226-797-7
    • N,N-succinyl-sulfanilic acid amide
    • N,N-Succinyl-sulfanilsaeure-amid
    • p-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
    • p-(2,5-Dioxo-1-pyrrolidinyl)benzenesulphonamide
    • STK392299
    • 4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
    • SCHEMBL20118964
    • BDBM50035687
    • AKOS005434778
    • NSC-26239
    • DTXSID40203159
    • NSC26239
    • NS00043536
    • CHEMBL2377781
    • 4-21-00-04565 (Beilstein Handbook Reference)
    • F1995-0334
    • Oprea1_175679
    • CS-0132077
    • NSC 26239
    • 5470-06-4
    • DB-331531
    • CXYJOKAZIWXRHN-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16)
    • InChI Key: CXYJOKAZIWXRHN-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)S(=O)(=O)N)N2C(=O)CCC2=O

Computed Properties

  • Exact Mass: 254.0362
  • Monoisotopic Mass: 254.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.9
  • Topological Polar Surface Area: 106A^2

Experimental Properties

  • Density: 1.532
  • Boiling Point: 601.3°Cat760mmHg
  • Flash Point: 317.4°C
  • Refractive Index: 1.64
  • PSA: 97.54
  • LogP: 1.83350

4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D240021-500mg
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
5470-06-4
500mg
$ 635.00 2022-06-05
Life Chemicals
F1995-0334-5g
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
5470-06-4 95%+
5g
$2031.0 2023-09-06
Life Chemicals
F1995-0334-0.25g
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
5470-06-4 95%+
0.25g
$610.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202717-1g
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
5470-06-4 98%
1g
¥5840.00 2024-05-09
Chemenu
CM274858-1g
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
5470-06-4 95%
1g
$*** 2023-05-30
TRC
D240021-100mg
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
5470-06-4
100mg
$ 160.00 2022-06-05
Life Chemicals
F1995-0334-10g
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
5470-06-4 95%+
10g
$2843.0 2023-09-06
Alichem
A019086537-1g
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
5470-06-4 95%
1g
$565.76 2023-09-01
Life Chemicals
F1995-0334-2.5g
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
5470-06-4 95%+
2.5g
$1354.0 2023-09-06
Life Chemicals
F1995-0334-0.5g
4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
5470-06-4 95%+
0.5g
$643.0 2023-09-06

Additional information on 4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Professional Introduction to Compound with CAS No. 5470-06-4 and Product Name: 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

The compound with the CAS number 5470-06-4 and the product name 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a benzenesulfonamide moiety combined with a 2,5-dioxopyrrolidin-1-yl group suggests a multifaceted interaction capability, making it a promising candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in sulfonamide derivatives as they exhibit a wide range of biological activities. The 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide structure is particularly intriguing because it integrates two pharmacophoric units that are known to enhance binding affinity and selectivity. The dioxopyrrolidin-1-yl moiety, in particular, has been identified as a key structural element that can modulate enzyme activity and receptor interactions. This has led to extensive research into its derivatives as potential therapeutic agents.

Recent studies have highlighted the role of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide in inhibiting various enzymatic targets. For instance, research indicates that this compound can interact with enzymes involved in inflammation and pain pathways, making it a candidate for developing novel anti-inflammatory drugs. The sulfonamide group is well-known for its ability to form hydrogen bonds, which enhances the compound's binding affinity to biological targets. Additionally, the dioxopyrrolidin-1-yl group contributes to its solubility and bioavailability, which are critical factors in drug development.

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic strategies not only ensure the structural integrity of the compound but also facilitate its scalability for industrial production.

One of the most compelling aspects of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is its potential in developing next-generation therapeutics. Researchers have observed that modifications to the benzenesulfonamide core can lead to significant changes in biological activity. This flexibility allows chemists to tailor the compound's properties for specific therapeutic applications. For example, appending functional groups to the dioxopyrrolidin-1-yl moiety can enhance its interaction with target proteins or enzymes, thereby improving its efficacy.

The pharmacokinetic profile of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is another area of active investigation. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution throughout the body. These characteristics are essential for ensuring that the drug reaches its target site at effective concentrations. Furthermore, preliminary toxicology studies suggest that the compound is well-tolerated at therapeutic doses, which bodes well for future clinical development.

In conclusion, the compound with CAS number 5470-06-4, known as 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a promising candidate for further research and development. As our understanding of its biological activities and pharmacokinetic properties continues to grow, this compound is poised to play a crucial role in the development of novel therapeutics.

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